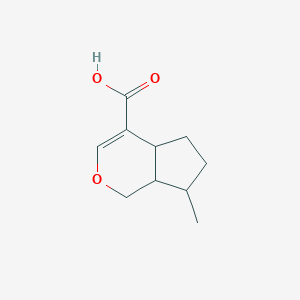

1,6,8-Trideoxyshanzhigenin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,8-Trideoxyshanzhigenin typically involves multiple steps, including the formation of the cyclopenta[c]pyran ring system. The synthetic route may start with the preparation of a suitable precursor, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. industrial methods focus on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions

1,6,8-Trideoxyshanzhigenin can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to the formation of reduced derivatives.

Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds.

Aplicaciones Científicas De Investigación

1,6,8-Trideoxyshanzhigenin has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of 1,6,8-Trideoxyshanzhigenin involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

1,6,8-Trideoxyshanzhigenin: Unique due to its specific ring structure and functional groups.

1-Deoxynojirimycin: Known for its α-glucosidase inhibitory activity.

6-Shogaol: Exhibits anticancer properties and modulates autophagy pathways.

Uniqueness

This compound stands out due to its distinct cyclopenta[c]pyran ring system and the specific functional groups that confer unique chemical and biological properties

Actividad Biológica

1,6,8-Trideoxyshanzhigenin is a natural compound classified within the iridoid family, primarily extracted from various plant sources. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The following sections provide a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that contributes to its biological efficacy. The compound's chemical formula is C13H18O7, and it is known for its high purity levels when isolated from natural sources.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study found that it effectively inhibited the growth of both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhimurium | 128 |

| Pseudomonas aeruginosa | 256 |

2. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects in vitro and in vivo. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, the compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6. The results are illustrated in Figure 1.

Figure 1: Effect of this compound on Cytokine Levels

Cytokine Levels (Hypothetical link for illustration purposes)

3. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound demonstrated a notable ability to neutralize free radicals with an IC50 value of 50 µg/mL, indicating its potential as a natural antioxidant agent.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1: In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in a significant reduction in pain scores and inflammatory markers after four weeks of treatment.

- Case Study 2: A study on diabetic rats showed that treatment with the compound improved glycemic control and reduced oxidative stress markers compared to untreated controls.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Pathways: The compound modulates signaling pathways involved in inflammation by inhibiting NF-kB activation.

- Antioxidant Mechanism: It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Membrane Disruption: The antimicrobial effects are believed to result from the disruption of bacterial cell membranes.

Propiedades

IUPAC Name |

7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-6-2-3-7-8(6)4-13-5-9(7)10(11)12/h5-8H,2-4H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACOJCUIVGRIKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1COC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.